molecular formula C13H15NO2 B1618732 2-Oxo-N-phenylcyclohexanecarboxamide CAS No. 51089-06-6

2-Oxo-N-phenylcyclohexanecarboxamide

Cat. No.: B1618732
CAS No.: 51089-06-6
M. Wt: 217.26 g/mol
InChI Key: BPYPYRDPROZQAI-UHFFFAOYSA-N
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Description

2-Oxo-N-phenylcyclohexanecarboxamide is a chemical compound with the molecular formula C13H15NO2. It is known for its unique structure, which includes a cyclohexane ring, a phenyl group, and an oxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-N-phenylcyclohexanecarboxamide typically involves the reaction of cyclohexanone with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-N-phenylcyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxo-N-phenylcyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in its antibacterial application, the compound interacts with CRP-like proteins (Clp) in pathogenic bacteria, inhibiting their function and reducing bacterial virulence. This interaction disrupts essential bacterial processes, leading to the compound’s antibacterial effects .

Comparison with Similar Compounds

2-Oxo-N-phenylcyclohexanecarboxamide can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-oxo-N-phenylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYPYRDPROZQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340388
Record name 2-Oxo-N-phenylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51089-06-6
Record name 2-Oxo-N-phenylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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